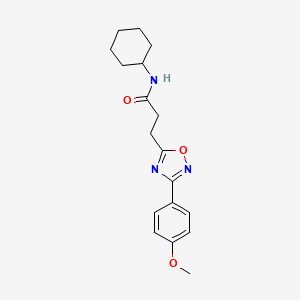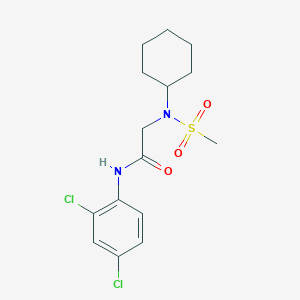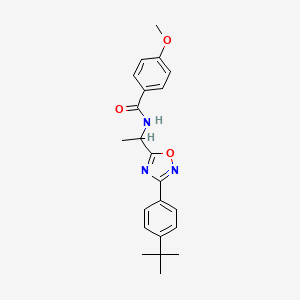
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as BCOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCOB belongs to the class of oxadiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the progression of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits anti-cancer properties by inhibiting the activity of MMPs, which are involved in the progression of cancer. Additionally, this compound has been shown to exhibit anti-bacterial properties by inhibiting the growth of various bacterial strains.
実験室実験の利点と制限
The advantages of using N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high potency and specificity towards its target enzymes. This compound also exhibits low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and potency.
将来の方向性
Future research on N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide should focus on its potential therapeutic applications in the treatment of various diseases. Further investigation is required to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, research should focus on improving the solubility and bioavailability of this compound to enhance its potency and efficacy. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to benzyl bromide and butyric anhydride to obtain this compound. The overall yield of the synthesis process is approximately 60%.
科学的研究の応用
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-benzyl-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-11-9-15(10-12-16)19-22-18(25-23-19)8-4-7-17(24)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBXKMAAZPGIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

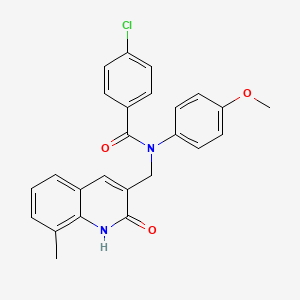
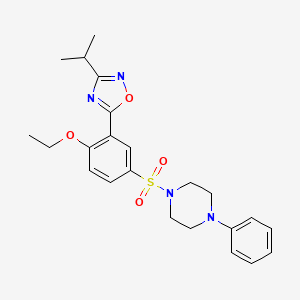
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
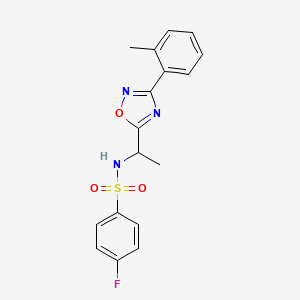
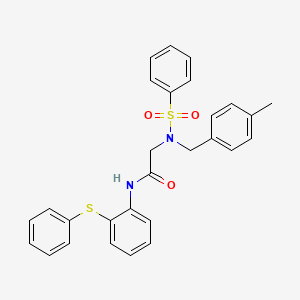
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
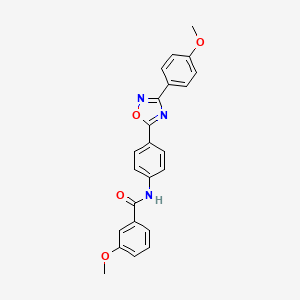
![1-(2-chlorobenzoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B7703746.png)
